molecular formula C19H11F5N6O3 B10797846 3-[4-(difluoromethoxy)phenyl]-N-[1-hydroxy-2-(trifluoromethyl)pyridin-4-ylidene]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

3-[4-(difluoromethoxy)phenyl]-N-[1-hydroxy-2-(trifluoromethyl)pyridin-4-ylidene]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10797846
M. Wt: 466.3 g/mol
InChI Key: YVXVTZLVRQWRTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-411 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the thienopyrimidine core. Halogenation and subsequent substitution reactions are used to introduce various functional groups onto the scaffold .

Industrial Production Methods

While specific industrial production methods for OSM-S-411 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

OSM-S-411 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-411 include halogenating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of OSM-S-411 include various substituted aminothienopyrimidines, which can be further evaluated for their biological activity.

Scientific Research Applications

OSM-S-411 has been extensively studied for its potential applications in malaria treatment. It has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has been evaluated for its ability to inhibit parasite growth and has demonstrated low toxicity to mammalian cells .

In addition to its antimalarial properties, OSM-S-411 may have potential applications in other areas of medicine and biology. Its unique chemical structure makes it a valuable tool for studying various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of OSM-S-411 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity.

Comparison with Similar Compounds

OSM-S-411 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106. it has unique properties that make it particularly effective against Plasmodium falciparum. The presence of specific functional groups on the aminothienopyrimidine scaffold contributes to its high potency and selectivity .

List of Similar Compounds

OSM-S-411 stands out due to its unique mechanism of action and its potential for further development as an antimalarial drug.

Properties

Molecular Formula

C19H11F5N6O3

Molecular Weight

466.3 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-N-[1-hydroxy-2-(trifluoromethyl)pyridin-4-ylidene]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C19H11F5N6O3/c20-18(21)33-12-3-1-10(2-4-12)16-28-27-15-9-25-8-13(30(15)16)17(31)26-11-5-6-29(32)14(7-11)19(22,23)24/h1-9,18,32H

InChI Key

YVXVTZLVRQWRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)C(=O)N=C4C=CN(C(=C4)C(F)(F)F)O)OC(F)F

Origin of Product

United States

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